2-Chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide
Overview
Description
2-Chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H10ClNO3 and its molecular weight is 215.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Advanced Oxidation Processes in Water Treatment
2-Chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide is potentially involved in advanced oxidation processes (AOPs) for water treatment. Research indicates that various AOP systems can treat acetaminophen (ACT) from aqueous mediums, leading to different by-products and degradation pathways. The study highlights the importance of understanding the reactivity of compounds like this compound in these processes to enhance the degradation efficiency of ACT in AOP systems (Qutob et al., 2022).
Role in Heterocyclic Synthesis
This compound and its derivatives are critical intermediates in synthesizing various novel heterocyclic systems. Their chemical reactivity is central to the production of heterocyclic compounds, which have wide-ranging applications in pharmaceuticals and other industries (Gouda et al., 2015).
Environmental Impact and Metabolism Studies
Studies on the metabolism of related compounds, such as paracetamol (a derivative of acetanilide), suggest differences in metabolism linked to genetic profiles, which might influence the environmental impact and toxicity of these compounds. Understanding the metabolism and genetic differences is crucial for assessing the environmental and health risks associated with compounds like this compound (Zhao & Pickering, 2011).
Properties
IUPAC Name |
2-chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-14-8-4-6(2-3-7(8)12)11-9(13)5-10/h2-4,12H,5H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHIIZNWDCPNFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30778189 | |
Record name | 2-Chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30778189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17640-79-8 | |
Record name | 2-Chloro-N-(4-hydroxy-3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30778189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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